molecular formula C12H15N3 B7979130 5-(4-Methylpiperidin-1-yl)picolinonitrile

5-(4-Methylpiperidin-1-yl)picolinonitrile

Cat. No.: B7979130
M. Wt: 201.27 g/mol
InChI Key: MOOMJQWGSDAUJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-(4-Methylpiperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)picolinonitrile has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but generally involves the binding of the compound to a target molecule, leading to a biological or chemical effect .

Comparison with Similar Compounds

Biological Activity

5-(4-Methylpiperidin-1-yl)picolinonitrile is a chemical compound classified as a piperidine derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3C_{12}H_{15}N_3. It features a piperidine ring substituted with a picolinonitrile group, which enhances its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following sections detail the mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's mechanism of action involves binding to various molecular targets, influencing biological pathways. It may act as an enzyme inhibitor or receptor modulator, leading to diverse pharmacological effects.

Potential Targets

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological functions.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Antidepressant Activity : Research indicates potential antidepressant effects through modulation of neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth by targeting cancer cell pathways.
  • Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives.

CompoundStructureBiological Activity
This compoundStructureAntidepressant, Anticancer
4-(4-Methylpiperidin-1-yl)anilineStructureAntidepressant
Indole derivativesStructureAnticancer

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests. The compound was administered at varying doses, showing dose-dependent efficacy in reducing depressive behaviors.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of key survival pathways in cancer cells.

Research Findings Summary

Recent research findings highlight the following:

  • In vitro studies indicate effective inhibition of specific enzymes related to depression and cancer.
  • Animal models demonstrate significant behavioral changes correlating with antidepressant effects.

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-4-6-15(7-5-10)12-3-2-11(8-13)14-9-12/h2-3,9-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOMJQWGSDAUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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